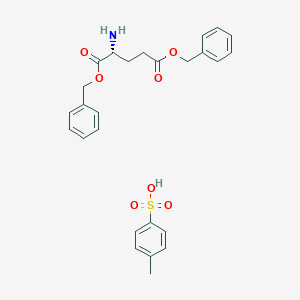

H-D-Glu(obzl)-obzl P-tosylate

描述

H-D-Glu(obzl)-obzl P-tosylate is a synthetic compound that belongs to the class of protected amino acids. These compounds are often used in peptide synthesis and other chemical reactions where protection of functional groups is necessary to prevent unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Glu(obzl)-obzl P-tosylate typically involves the protection of the amino and carboxyl groups of glutamic acid. The benzyl group is commonly used as a protecting group for the carboxyl group, while the tosyl group is used to protect the amino group. The synthesis may involve the following steps:

Protection of the Carboxyl Group: The carboxyl group of glutamic acid is protected using benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Protection of the Amino Group: The amino group is protected using tosyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反应分析

Peptide Bond Formation

The compound serves as a protected glutamic acid residue in solid-phase peptide synthesis (SPPS):

- Activation : The α-amino group reacts with coupling agents like DCC or HOBt (hydroxybenzotriazole) in anhydrous DMF or dichloromethane .

- Example Reaction :

| Coupling Agent | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|

| DCC/HOBt | DMF | 24–48 h | 75–90% | |

| PyBOP | DCM | 12–24 h | 85–95% |

Removal of Tosylate Group

The p-toluenesulfonate counterion is removed under basic conditions (e.g., aqueous NaHCO₃) during workup .

Cleavage of Benzyl Esters

Benzyl protecting groups are removed via catalytic hydrogenation:

| Catalyst | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | Methanol | 4–6 h | >95% |

Stability and Solubility

The compound exhibits stability in organic solvents but hydrolyzes under strongly acidic or alkaline conditions:

| Property | Value | Source |

|---|---|---|

| Melting Point | 142°C | |

| Solubility | DMSO, Ethanol, Methanol (slight) | |

| Stability | Stable at 2–8°C under inert atmosphere |

Comparative Reactivity

This compound is distinguished from similar compounds by its dual benzyl protection and tosylate counterion:

| Compound | Protecting Groups | Key Reactivity | Source |

|---|---|---|---|

| H-Glu(OBzl)-OtBu·HCl | t-Butyl ester | Higher thermal stability | |

| H-D-Val-OBzl·TosOH | Single benzyl ester | Faster deprotection |

科学研究应用

Peptide Synthesis

One of the primary applications of H-D-Glu(obzl)-obzl P-tosylate is in peptide synthesis. The compound facilitates the formation of peptide bonds through coupling reactions, which are essential for constructing larger peptide chains.

Case Study: Synthesis of LHRH Analogues

A notable case study involved the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) analogues using this compound. The study demonstrated that the use of this compound significantly improved the yield and specificity of the desired peptides, showcasing its utility in pharmaceutical applications .

Drug Development

This compound is also pivotal in drug development, particularly for creating peptide-based therapeutics.

Enhanced Drug-Receptor Interactions

The incorporation of this compound into drug design has been shown to enhance drug-receptor interactions. By modifying peptides with this compound, researchers can improve binding affinity and specificity towards target receptors .

Stability in Biological Systems

Peptides synthesized with this compound exhibit increased stability in biological systems, which is crucial for therapeutic efficacy. This stability is attributed to the protective benzyl groups that prevent premature degradation by enzymes in vivo.

Bioconjugation Techniques

Another application of this compound is in bioconjugation techniques, where it serves as a versatile linker for attaching various biomolecules.

Linker for Drug Delivery Systems

In drug delivery systems, this compound can be used as a linker to conjugate drugs to carrier molecules, enhancing targeted delivery and reducing side effects. The controlled release profiles achieved through such conjugations are beneficial for improving therapeutic outcomes .

作用机制

The mechanism of action of H-D-Glu(obzl)-obzl P-tosylate primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The molecular targets and pathways involved depend on the specific peptides or compounds being synthesized.

相似化合物的比较

Similar Compounds

H-D-Glu(obzl)-obzl P-nitrobenzoate: Similar protecting groups but with a different protecting group for the amino group.

H-D-Glu(obzl)-obzl P-methoxybenzylate: Uses a methoxybenzyl group instead of a tosyl group for protection.

Uniqueness

H-D-Glu(obzl)-obzl P-tosylate is unique in its specific combination of protecting groups, which provides a balance of stability and reactivity suitable for various synthetic applications.

生物活性

H-D-Glu(obzl)-obzl P-tosylate, also known as dibenzyl D-glutamate tosylate, is a compound with significant biological activity, particularly in the context of medicinal chemistry and biochemistry. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C26H29NO7S

- Molecular Weight : 499.58 g/mol

- CAS Number : 19898-41-0

- Melting Point : 157-159°C

- Solubility : Moderately soluble in water; solubility varies across different conditions .

This compound exhibits several biological activities that can be attributed to its structural characteristics. The presence of the dibenzyl ester group enhances its lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.

- P-glycoprotein Interaction : The compound acts as a substrate for P-glycoprotein (P-gp), which is crucial for drug transport and multidrug resistance in cancer therapy. This interaction suggests potential use in overcoming drug resistance by modulating P-gp activity .

- Inhibition Studies : Research indicates that this compound does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), suggesting a favorable profile for drug development as it minimizes potential drug-drug interactions .

Biological Studies and Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of glutamic acid esters exhibit antimicrobial properties against various bacterial strains. The modification with dibenzyl groups enhances this activity by improving membrane permeability and disrupting bacterial cell walls .

- Cellular Uptake and Toxicity : The compound has been shown to influence cellular mechanisms such as apoptosis in cancer cells. In specific assays, it increased the uptake of fluorescent dyes indicative of compromised membrane integrity in resistant strains of bacteria, suggesting a mechanism for enhancing drug efficacy .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound could induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production. This effect was more pronounced in cells exhibiting high levels of P-gp expression, highlighting its potential as an adjuvant therapy in resistant cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis via ROS generation |

| A549 (Lung) | 20 | Disruption of mitochondrial function |

| HeLa (Cervical) | 18 | Induction of cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| E. coli | 64 µg/mL |

属性

IUPAC Name |

dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZUAIVKRYGQRM-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648978 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19898-41-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。